molecular formula C9H8ClFN2O2 B2780953 N1-(3-chloro-4-fluorophenyl)-N2-methyloxalamide CAS No. 922851-07-8

N1-(3-chloro-4-fluorophenyl)-N2-methyloxalamide

Cat. No.: B2780953
CAS No.: 922851-07-8
M. Wt: 230.62
InChI Key: XNERZAHSNRLDGE-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-methyloxamide is a synthetic organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with a methyloxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-methyloxamide typically involves the reaction of 3-chloro-4-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of N’-(3-chloro-4-fluorophenyl)-N-methyloxamide follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-methyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-methyloxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-methyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards these targets. The methyloxamide group plays a crucial role in modulating the compound’s pharmacokinetic properties, including its solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-methyloxamide is unique due to its specific combination of chloro, fluoro, and methyloxamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O2/c1-12-8(14)9(15)13-5-2-3-7(11)6(10)4-5/h2-4H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNERZAHSNRLDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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